trimethyl-[phenyl(trimethylsilyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trimethyl-[phenyl(trimethylsilyl)methyl]silane: is a chemical compound with the molecular formula C13H24Si2 and a molecular weight of 236.5007 . This compound is characterized by the presence of a phenylmethylene group bonded to two trimethylsilyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[phenyl(trimethylsilyl)methyl]silane) typically involves the reaction of phenylmethylene chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: trimethyl-[phenyl(trimethylsilyl)methyl]silane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
trimethyl-[phenyl(trimethylsilyl)methyl]silane) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of trimethyl-[phenyl(trimethylsilyl)methyl]silane) involves its interaction with various molecular targets. The trimethylsilyl groups can undergo hydrolysis to form silanol groups, which can further react with other molecules. The phenylmethylene group provides stability and enhances the reactivity of the compound. The pathways involved include hydrolysis, oxidation, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Silane, (phenylethenylidene)bis(trimethyl-): This compound has a similar structure but with an ethenylidene group instead of a methylene group.
1,4-Bis(trimethylsilyl)benzene: This compound has two trimethylsilyl groups attached to a benzene ring.
Uniqueness: trimethyl-[phenyl(trimethylsilyl)methyl]silane) is unique due to the presence of the phenylmethylene group, which provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
14595-77-8 |
---|---|
Molekularformel |
C13H24Si2 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
InChI-Schlüssel |
NISUIYZIODIZTR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
Key on ui other cas no. |
14595-77-8 |
Synonyme |
Silane,(phenylmethylene)bis[trimethyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.